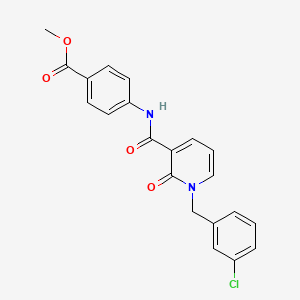

Methyl 4-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds typically involves condensation reactions, as seen in the synthesis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate, which was prepared by reacting methyl-4-formylbenzoate with phenylhydrazine . Similarly, the synthesis of dinuclear cyclopalladated compounds from methyl (E)-4-(benzylideneamino)benzoate and Pd(OAc)2 suggests that the compound of interest might also be synthesized through complexation with metals or by using similar condensation strategies .

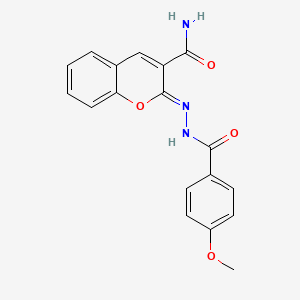

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques and single-crystal X-ray diffraction. For instance, the structure of methyl 1-(4-chlorobenzyl)-2-oxocyclohexane-1-carboxylate was determined, revealing chair conformations of the cyclohexane rings and specific dihedral angles between the mean planes of the cyclohexane ring and the phenyl substituent . These techniques could be applied to determine the molecular structure of "Methyl 4-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate" as well.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been studied using density functional theory (DFT), which provides information on global chemical reactivity descriptors, natural population analysis (NPA), and thermodynamic properties . Additionally, the splitting reactions of dinuclear cyclopalladated compounds with pyridine and the dynamic equilibrium between cis- and trans-N,N isomers have been investigated, indicating that the compound of interest may also exhibit interesting reactivity and isomerization behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds include their spectroscopic characteristics, such as IR, (1)H NMR, (13)C NMR, and UV-Vis spectra . The solvatochromic behavior, aggregation-enhanced emission, and multi-stimuli-responsive properties of some compounds suggest that "Methyl 4-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate" may also exhibit similar properties in different environments . The antimicrobial activity of some compounds against various microorganisms indicates potential biological applications .

Applications De Recherche Scientifique

Hydrogen Bonding and Structural Analysis

Research on compounds with similar structures, such as anticonvulsant enaminones and 1,4-dihydropyridine derivatives, has revealed insights into their hydrogen bonding patterns and crystal structures. These studies are crucial for understanding the chemical and physical properties of these compounds, which can influence their biological activity and solubility. For example, the study of hydrogen bonding in anticonvulsant enaminones demonstrates the importance of molecular conformation and intermolecular interactions in determining compound stability and reactivity (Kubicki, Bassyouni, & Codding, 2000).

Spectroscopic Investigation for Modeling Natural Coenzymes

Spectroscopic techniques have been applied to similar compounds to understand their electronic structure and behavior, which are essential for modeling the function of natural coenzymes. This research provides valuable insights into the electronic properties and conformational dynamics of these compounds, which can be applied in the design of novel therapeutic agents or in the study of biochemical pathways (Fischer, Fleckenstein, & Hönes, 1988).

Potential Calcium-Channel Antagonist Activity

The calcium-channel modulating properties of 1,4-dihydropyridine derivatives highlight their potential application in developing new therapeutic agents for treating cardiovascular diseases. The structural analysis and understanding of their interaction with calcium channels can guide the synthesis of more effective and selective drugs (Linden, Şafak, Şimşek, & Gündüz, 2011).

Nootropic Activity

Some compounds in the 1,4-dihydropyridine class have been synthesized and tested for nootropic (cognitive enhancement) activity. This research avenue explores the potential of such compounds to improve cognitive function, which can be relevant for treating neurological conditions like Alzheimer's disease or other forms of dementia (Valenta, Urban, Taimr, & Polívka, 1994).

Mesomorphic Behavior and Photoluminescent Property

The study of mesogens containing 1,3,4-oxadiazole fluorophore, structurally related to the compound of interest, reveals their potential application in the field of liquid crystals and photoluminescent materials. These materials can be used in displays, sensors, and other optical devices, indicating the versatility of the compound's structural framework (Han, Wang, Zhang, & Zhu, 2010).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl 4-[[1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN2O4/c1-28-21(27)15-7-9-17(10-8-15)23-19(25)18-6-3-11-24(20(18)26)13-14-4-2-5-16(22)12-14/h2-12H,13H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIKUUZPWWAIJBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2500327.png)

![(E)-4-(Dimethylamino)-N-[[2-(trifluoromethyl)thiophen-3-yl]methyl]but-2-enamide](/img/structure/B2500333.png)

![2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2500334.png)

![2-[[2-(2-Fluorophenyl)-5-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2500335.png)

![7-hexyl-3-methyl-8-[(4-methylbenzyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![4-methoxy-1-methyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2500340.png)